
3-Oxobut-1-en-1-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxobut-1-en-1-yl thiocyanate is an organic compound characterized by the presence of both a thiocyanate group and an enone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxobut-1-en-1-yl thiocyanate typically involves the reaction of an appropriate enone precursor with thiocyanate salts under controlled conditions. One common method involves the use of potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxobut-1-en-1-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
3-Oxobut-1-en-1-yl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-oxobut-1-en-1-yl thiocyanate exerts its effects involves its reactivity with various biological molecules. The enone moiety can participate in Michael addition reactions, while the thiocyanate group can interact with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
7-Hydroxy-6-(3-oxobut-1-en-1-yl)-2H-chromen-2-one: This compound shares the enone moiety and exhibits similar reactivity but differs in its overall structure and biological activity.
1-Alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides: These compounds also contain an enone group and undergo similar types of reactions, but their applications and properties differ due to the presence of additional functional groups.
Uniqueness: Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts .
Propriétés
Numéro CAS |
408533-13-1 |
|---|---|
Formule moléculaire |
C5H5NOS |
Poids moléculaire |
127.17 g/mol |
Nom IUPAC |
3-oxobut-1-enyl thiocyanate |
InChI |
InChI=1S/C5H5NOS/c1-5(7)2-3-8-4-6/h2-3H,1H3 |
Clé InChI |
NLZOTBCJKRTNDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


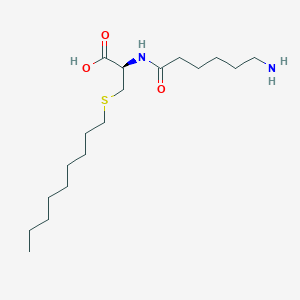
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)


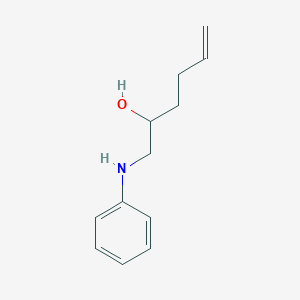
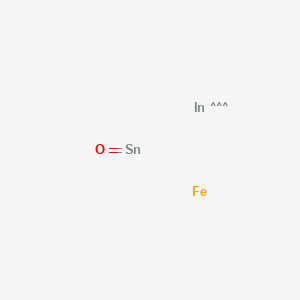

![tert-Butyl {4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14245676.png)
![bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate](/img/structure/B14245677.png)
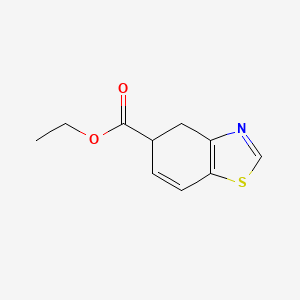


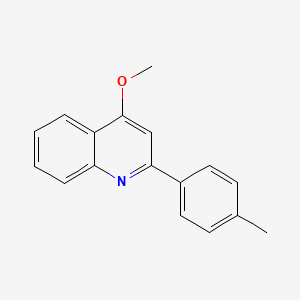
![6-(3,4-Dimethoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14245701.png)
